Hippuryl-Arg

概要

説明

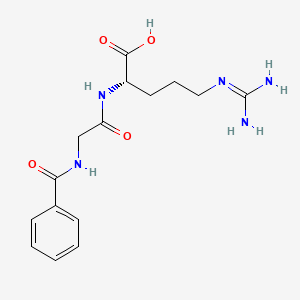

Hippuryl-Arg: is a synthetic dipeptide composed of hippuric acid and L-arginine. It is commonly used as a substrate in enzymatic assays, particularly for carboxypeptidase B and aminopeptidase. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

準備方法

Synthetic Routes and Reaction Conditions: Hippuryl-Arg can be synthesized through the coupling of hippuric acid and L-arginine. The reaction typically involves the use of coupling agents such as carbodiimides to facilitate the formation of the peptide bond between the carboxyl group of hippuric acid and the amino group of L-arginine .

Industrial Production Methods: In industrial settings, the synthesis of hippuryl-L-arginine may involve the use of immobilized enzymes to enhance the efficiency and yield of the reaction. For example, carboxypeptidase B can be immobilized on a polyacrylamide-type bead support, which allows for continuous production of the compound under optimized conditions .

化学反応の分析

Enzymatic Hydrolysis by Carboxypeptidases

Hip-L-Arg is widely used as a chromogenic substrate to assay carboxypeptidase B (CPB) activity. The enzyme cleaves the C-terminal arginine from Hip-L-Arg, releasing hippuric acid, which is quantified spectrophotometrically at 254 nm .

Key Findings:

-

Kinetic Parameters : Porcine CPB hydrolyzes Hip-L-Arg with a specific activity of 17,000.34 Units/mg, significantly higher than its activity against Hip-L-Lys (11,600.41 Units/mg) .

-

Metal Dependence : CPB activity requires Zn²⁺, with inhibition by Cu²⁺ and Cd²⁺, while Co²⁺ enhances activity in Porphyromonas gingivalis arginine carboxypeptidase (RCP) .

-

Engineered Enzymes : Human CPB variants (e.g., [G251T,D253K]) show reversed specificity, hydrolyzing Hip-L-Glu but retaining residual activity against Hip-L-Arg .

Table 1: Substrate Specificity of CPB Variants

| Enzyme Variant | Hip-L-Arg Activity (Units/mg) | Hip-L-Lys Activity (Units/mg) |

|---|---|---|

| Wild-Type CPB | 17,000.34 | 11,600.41 |

| [G251T,D253K] CPB | 15,971.50 | 11,930.00 |

| P. gingivalis RCP | 2,000 (pH 6.0) | Not detected |

Participation in Maillard Reaction Pathways

Hip-L-Arg undergoes non-enzymatic reactions with lactose-derived 1,2-dicarbonyls during thermal processing, forming advanced glycation end products (AGEs) .

Mechanistic Insights:

-

Precursor Formation : Heating Hip-L-Arg with lactose generates 3,4-dideoxypentosulose (3,4-DDPs), a reactive C5 dicarbonyl intermediate .

-

Arginine Derivatization : 3,4-DDPs reacts with the guanidino group of arginine in Hip-L-Arg, yielding N-δ-[5-(3-hydroxypropyl)-4-oxo-imidazolon-2-yl]-ornithine (PIO) .

-

Conditions : Optimal formation occurs at 100°C in dry-state reactions, prevalent in dairy products .

Role in Enzyme Inhibition Studies

Hip-L-Arg derivatives are employed to evaluate angiotensin-converting enzyme (ACE) inhibitors like captopril and enalapril .

Key Observations:

-

Substrate Selectivity : ACE inhibitors preferentially block hydrolysis of Hip-L-Arg analogs (IC₅₀ = 1.2 nM) over bradykinin-like substrates .

-

Diagnostic Utility : Competitive inhibition assays using Hip-L-Arg help quantify drug potency and selectivity .

Stability and Reaction Byproducts

-

Thermal Degradation : Prolonged heating generates racemized byproducts (e.g., D-arginine derivatives) and inactive N-acylureas .

-

pH Sensitivity : Hydrolysis rates vary significantly, with optimal CPB activity at pH 7.65 .

Hip-L-Arg’s reactivity spans enzymatic cleavage, glycation pathways, and synthetic applications, making it indispensable in biochemical research. Its role in elucidating enzyme mechanisms and metabolic interactions underscores its versatility across diverse experimental contexts.

科学的研究の応用

Pharmaceutical Development

Hippuryl-Arg serves as a crucial intermediate in the synthesis of peptide-based drugs. Its role in enhancing the efficacy of therapeutic agents is significant due to its ability to mimic natural substrates for enzymes involved in peptide metabolism. The compound is particularly useful in the development of drugs targeting conditions such as hypertension and metabolic disorders.

Case Study: Peptide Drug Synthesis

- A study demonstrated that incorporating hippuryl-arginine into peptide sequences improved the stability and bioavailability of the resulting drugs. The modified peptides showed enhanced activity against specific biological targets compared to their unmodified counterparts .

Biochemical Research

In biochemical research, hippuryl-arginine is utilized to study protein synthesis and enzyme activity. It acts as a substrate for carboxypeptidases, allowing researchers to investigate metabolic pathways and protein interactions.

Table 1: Enzyme Activity Assays Using this compound

Diagnostic Applications

This compound is employed in the development of diagnostic assays, particularly for assessing enzyme deficiencies or metabolic disorders. Its use in clinical settings allows for precise measurement of carboxypeptidase activity in serum.

Case Study: Diagnostic Assays

- A liquid chromatography method was developed to measure carboxypeptidase N activity using hippuryl-arginine as a substrate. This method proved to be highly sensitive and suitable for routine clinical determinations .

Cosmetic Formulations

The compound is explored for its potential benefits in skin care products. Research indicates that hippuryl-arginine may enhance skin hydration and elasticity, making it a valuable ingredient in cosmetic formulations.

Table 2: Cosmetic Applications of this compound

| Product Type | Functionality | Research Findings |

|---|---|---|

| Moisturizers | Hydration | Improved skin moisture retention |

| Anti-aging creams | Elasticity enhancement | Increased skin firmness observed |

Food Industry

In food technology, hippuryl-arginine has applications as a flavor enhancer and preservative. Its natural properties provide an alternative to synthetic additives, aligning with consumer trends towards clean-label products.

Case Study: Flavor Enhancement

作用機序

Hippuryl-Arg acts as a substrate for carboxypeptidase B, which catalyzes the hydrolysis of the peptide bond between hippuric acid and L-arginine. The enzyme’s active site binds to the substrate, facilitating the cleavage of the bond and releasing the products . This mechanism is crucial for studying the activity and specificity of carboxypeptidase B and related enzymes.

類似化合物との比較

Hippuryl-L-histidyl-L-leucine: Another dipeptide used as a substrate in enzymatic assays.

Hippuryl-L-lysine: Similar in structure and function, used in studies involving carboxypeptidase B.

Uniqueness: Hippuryl-Arg is unique due to its specific use as a substrate for carboxypeptidase B and aminopeptidase, making it a valuable tool in enzymatic assays and research on enzyme kinetics .

生物活性

Hippuryl-Arg, also known as hippuryl-L-arginine, is a synthetic substrate commonly used in biochemical assays to study carboxypeptidase activity. This compound serves as an important tool in evaluating the enzymatic functions of various carboxypeptidases, particularly carboxypeptidase B (CPB), which is involved in the hydrolysis of peptide bonds at the carboxy-terminal end of proteins and peptides.

- Chemical Name : Hippuryl-L-arginine

- Molecular Formula : C₁₃H₁₈N₄O₃

- CAS Number : 744-46-7

- Structure : The compound consists of a hippuric acid moiety linked to an arginine residue, providing a suitable site for enzymatic cleavage.

This compound acts as a substrate for carboxypeptidases, particularly CPB, which cleaves the terminal arginine residue, releasing hippuric acid. The enzymatic reaction can be monitored spectrophotometrically by measuring the concentration of hippuric acid produced over time. The reaction can be represented as follows:

Biological Significance

- Carboxypeptidase Activity : this compound is primarily used to assess the activity of carboxypeptidases in various biological samples, including serum and tissue extracts. Studies have shown that the mean activity of carboxypeptidase N (CPN) in human serum using this substrate is approximately 74.8 nmol of hippuric acid released per milliliter per minute .

- Clinical Applications : The measurement of CPB activity using this compound can provide insights into various physiological and pathological conditions. For example, elevated levels of CPB activity have been associated with acute pancreatitis and other inflammatory conditions .

- Research Implications : this compound has been utilized in research to understand enzyme kinetics and substrate specificity. Studies indicate that CPB exhibits varying catalytic efficiencies against different substrates, including hippuryl-L-arginine .

Table 1: Summary of Research Findings on this compound

Case Study: Carboxypeptidase Activity in Inflammatory Conditions

In a study investigating systemic inflammation induced by lipopolysaccharides (LPS), researchers measured CPB activity using hippuryl-L-arginine as a substrate. Elevated levels of hippuric acid were observed in LPS-treated mice compared to controls, indicating an upregulation of CPB activity during inflammatory responses . This finding underscores the potential role of this compound in monitoring disease progression and therapeutic responses.

特性

IUPAC Name |

2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c16-15(17)18-8-4-7-11(14(23)24)20-12(21)9-19-13(22)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLCPYUSPYXNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744-46-7 | |

| Record name | NSC89637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。